molecular formula C14H17N3O4 B15295722 Methyl 5-amino-2-(4-amino-1-oxoisoindolin-2-yl)-5-oxopentanoate

Methyl 5-amino-2-(4-amino-1-oxoisoindolin-2-yl)-5-oxopentanoate

Cat. No.: B15295722
M. Wt: 291.30 g/mol
InChI Key: LZVWYRIFHHXMNU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-amino-2-(4-amino-1-oxoisoindolin-2-yl)-5-oxopentanoate typically involves multiple steps. One common method starts with the reaction of an appropriate isoindolinone derivative with an amino acid ester. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled temperatures and pressures. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-2-(4-amino-1-oxoisoindolin-2-yl)-5-oxopentanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives .

Scientific Research Applications

Methyl 5-amino-2-(4-amino-1-oxoisoindolin-2-yl)-5-oxopentanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-amino-2-(4-amino-1-oxoisoindolin-2-yl)-5-oxopentanoate involves its interaction with specific molecular targets. The isoindolinone moiety can bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    5-Amino-2-(4-amino-1-oxoisoindolin-2-yl)-5-oxopentanoic acid: This compound shares a similar structure but lacks the methyl ester group.

    4-(4-Amino-1-oxoisoindolin-2-yl)-4-carbamoyl butyric acid: Another structurally related compound with different functional groups.

Uniqueness

Methyl 5-amino-2-(4-amino-1-oxoisoindolin-2-yl)-5-oxopentanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methyl ester group enhances its solubility and reactivity compared to similar compounds.

Biological Activity

Methyl 5-amino-2-(4-amino-1-oxoisoindolin-2-yl)-5-oxopentanoate is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including an isoindolinone core and various functional groups, contribute to its diverse biological activities. This article will delve into the biological activity of this compound, presenting relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C14H17N3O4C_{14}H_{17}N_{3}O_{4} with a molecular weight of approximately 291.302 g/mol. The compound is characterized by:

  • Isoindolinone core : This structure is crucial for its biological interactions.
  • Multiple functional groups : These allow for various chemical interactions, enhancing its therapeutic potential.

Structural Characteristics

PropertyValue
Molecular FormulaC14H17N3O4
Molecular Weight291.302 g/mol
CAS Number1198299-53-4
LogP1.251
Polar Surface Area (PSA)115.720

Anticancer Properties

Research indicates that this compound exhibits notable anticancer properties . Studies have shown that it can modulate specific enzymes and cellular pathways involved in cancer progression. The compound's ability to form reactive intermediates through reduction processes suggests possible applications in targeting various cancers.

The mechanisms by which this compound exerts its anticancer effects include:

  • Enzyme Inhibition : It interacts with enzymes that are crucial for tumor growth.
  • Cellular Pathway Modulation : Alters signaling pathways that promote cell proliferation.
  • Reactive Intermediate Formation : Creates reactive species that can induce apoptosis in cancer cells.

Interaction Studies

Molecular docking studies reveal that this compound can effectively bind to specific biological targets, enhancing its therapeutic potential. Techniques such as enzyme assays and molecular modeling have been employed to elucidate these interactions.

Study 1: Anticancer Activity in Cell Lines

A study conducted on various cancer cell lines demonstrated the effectiveness of this compound in inhibiting cell growth. The results indicated a significant reduction in viability in treated cells compared to controls.

Study 2: Enzyme Interaction Analysis

Another research effort focused on the interaction of this compound with key enzymes involved in metabolic pathways related to cancer. The findings suggested that the compound acts as a competitive inhibitor, providing insights into its potential as a therapeutic agent.

Properties

Molecular Formula

C14H17N3O4

Molecular Weight

291.30 g/mol

IUPAC Name

methyl 5-amino-2-(7-amino-3-oxo-1H-isoindol-2-yl)-5-oxopentanoate

InChI

InChI=1S/C14H17N3O4/c1-21-14(20)11(5-6-12(16)18)17-7-9-8(13(17)19)3-2-4-10(9)15/h2-4,11H,5-7,15H2,1H3,(H2,16,18)

InChI Key

LZVWYRIFHHXMNU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CCC(=O)N)N1CC2=C(C1=O)C=CC=C2N

Origin of Product

United States

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